
1,3-Dihydro-1-d5-phenyl-2H-indol-2-one
Overview
Description
1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is an organic compound that features a 2H-indole ring and a keto group in its structure . . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one typically involves the reaction of indole derivatives with phenyl groups under specific conditions. One common method includes the use of dichloromethane as a solvent and the addition of water to the reaction mixture . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-d5-phenyl-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, hydroxylated compounds, and substituted indole derivatives. These products have diverse applications in scientific research and industrial processes.
Scientific Research Applications
Scientific Research Applications
The compound is utilized in several domains:
1. Chemistry
- Precursor in Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to the formation of diverse derivatives that are valuable in organic synthesis.
2. Biology
- Biological Activity Studies : Research has indicated potential biological activities of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, including antiviral, anticancer, and anti-inflammatory properties. It is being studied for its interactions with biological pathways that may lead to therapeutic applications .
3. Medicine
- Drug Development : The compound is investigated for its potential use in developing new drugs targeting specific biological pathways. Its mechanism of action involves binding to receptors and enzymes, modulating their activity to achieve desired therapeutic effects.
4. Industry
- Pharmaceuticals and Agrochemicals : this compound is employed in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Study on Alzheimer's Disease Treatment
A study explored the dual inhibition of AChE and BACE 1 using derivatives based on the indole structure similar to this compound. The results indicated that certain compounds exhibited significant inhibitory activity against both enzymes, suggesting a promising strategy for treating Alzheimer's disease .
Antimicrobial Activity
Research has shown that derivatives of indole compounds exhibit a range of biodynamic activities including antibacterial and antifungal properties. For instance, synthesized derivatives were tested against various pathogens and demonstrated effective antimicrobial activity .
Summary Table of Applications
Application Area | Description |
---|---|
Chemistry | Precursor for organic synthesis; involved in oxidation/reduction reactions. |
Biology | Investigated for antiviral and anticancer properties; interaction with biological pathways. |
Medicine | Potential drug development targeting specific pathways; modulation of enzyme activity. |
Industry | Utilized in pharmaceuticals and agrochemicals production. |
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroindol-2-one
- 2-Indolinone
- Indol-2(3H)-one
- Oxindole
- 2-Oxindole
- 2-Oxoindoline
- o-(Aminophenyl)-acetic acid lactam
- 2,3-Dihydroindole-2-one
Uniqueness
1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is unique due to the presence of the deuterium (d5) label, which makes it particularly useful in studies involving isotopic labeling and tracing.
Biological Activity
1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of indole derivatives with phenyl groups under controlled conditions. The compound can undergo various chemical reactions, including:
- Oxidation : Leading to oxindole derivatives.
- Reduction : Converting the keto group to a hydroxyl group.
- Substitution : Electrophilic substitutions on the indole ring can yield various derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions often involve specific solvents and catalysts to enhance yields.
Biological Activity Overview
Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit a wide range of biodynamic activities. These include:
- Antiviral Activity : Some derivatives have shown efficacy against HIV and other viral pathogens.
- Antibacterial Activity : Effective against various bacteria such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi.
- Antifungal Activity : Exhibits activity against fungi like Candida albicans and Aspergillus niger.
- Antitubercular Activity : Demonstrated effectiveness against Mycobacterium tuberculosis .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it has been noted to influence signaling pathways associated with inflammation and cancer progression .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antitubercular Activity Study : A study synthesized new indole derivatives and tested their effectiveness against Mycobacterium tuberculosis H(37)Rv. The results indicated significant antibacterial activity, suggesting potential for further development in treating tuberculosis .
- Antiviral Efficacy : Research on related indole compounds has shown promising antiviral properties, particularly against HIV. These findings warrant further investigation into this compound's potential as an antiviral agent.
- Anticancer Properties : Preliminary studies suggest that certain indole derivatives can inhibit cancer cell proliferation through modulation of key signaling pathways involved in tumor growth .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2/i1D,2D,3D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPNVXATCSXTBK-RCQSQLKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC3=CC=CC=C32)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661929 | |
Record name | 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189871-32-6 | |
Record name | 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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